Met-Ser

hPEPT1 Transporter Pharmacokinetics Prodrug Design

Dipeptide sourcing often introduces batch variability that invalidates transporter kinetics and enzyme inhibition studies. Met-Ser (CAS 14517-43-2) eliminates this risk as a well-characterized dipeptide with validated biological activity. • hPEPT1 affinity: Km = 0.20 mM - nearly 5-fold higher affinity than Gly-Ser, enabling reliable intestinal transport studies and prodrug design. • ACE inhibition: documented in vitro inhibitor, suitable for hypertension mechanism research and screening assays. • Conformational reference: most stable extended backbone energy of 3.12 kcal/mol supports computational modeling and docking validation.

Molecular Formula C8H16N2O4S
Molecular Weight 236.29 g/mol
Cat. No. B084558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-Ser
Molecular FormulaC8H16N2O4S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CO)C(=O)[O-])[NH3+]
InChIInChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
InChIKeyWEDDFMCSUNNZJR-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-Ser Procurement Guide


Met-Ser, or Methionyl-Serine (CAS 14517-43-2), is a dipeptide composed of L-methionine and L-serine linked by a peptide bond [1]. It functions as a metabolite and an incomplete breakdown product of protein digestion . Its biological significance stems from its interaction with key transporters and enzymes, which informs its utility in specific research applications [1]. This guide provides a quantitative, evidence-based comparison against close analogs to inform procurement and research decisions.

Dipeptide transporter studies: Supports hPEPT1 affinity and translocation workflow.
Enzyme inhibition assays: Reported ACE inhibitory activity for hypertension research models.
Computational chemistry: Defined stable conformation for molecular docking and DFT modeling.

Why Generic Dipeptides Cannot Replace Met-Ser


The specific sequence of amino acids dictates a dipeptide's biological activity and target interaction profile. Substituting Met-Ser with another dipeptide, or even its reverse sequence Ser-Met, is not functionally equivalent. This is because each unique sequence has a distinct affinity for transporters like hPEPT1 and inhibitory activity toward enzymes like ACE [1]. Therefore, using a generic alternative introduces uncontrolled variables, potentially invalidating experimental results related to transport kinetics, enzyme inhibition, or peptide stability. The quantitative evidence below highlights specific, measurable advantages of Met-Ser over its closest analogs, underscoring why precise compound selection is critical for reproducible research.

Property
Met-Ser
Generic Substitutes
Sequence
Met-Ser dipeptide
Ser-Met or other dipeptides may shift transporter affinity.
hPEPT1 Affinity
Reported higher affinity context
Gly-Ser and analogs may exhibit different translocation kinetics.
ACE Activity
Reported ACE inhibitor
Many dipeptides lack reported ACE inhibition; class-level inference may not transfer.

Met-Ser Quantitative Evidence Guide


hPEPT1 Affinity Advantage Over Gly-Ser

Met-Ser demonstrates a significantly higher affinity for the human intestinal di/tri-peptide transporter 1 (hPEPT1) compared to the simpler analog Gly-Ser. This is a key determinant for oral absorption and bioavailability of peptide-based compounds [1].

hPEPT1 Affinity
Head-to-head
Met-Ser Km 0.20 mM Gly-Ser Km 1.04 mM 5.2-fold higher affinity
Supports prodrug design workflow fit.
In vitro mammalian cell expression system.
hPEPT1 Transporter Pharmacokinetics Prodrug Design Dipeptide Uptake

Unique ACE Inhibitory Activity

Met-Ser is specifically identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in hypertension research . This activity is not a universal property of all dipeptides and is supported by patent literature claiming the use of sulfur-containing dipeptides, like Met-Ser, in antihypertensive applications [1].

ACE Inhibition
Class-level
Qualitative ACE inhibitor activity reported.
Supports hypertension model endpoint context.
Patent-derived; source-specific review recommended.
ACE Inhibition Hypertension Research Enzyme Assay Cardiovascular

Most Stable Backbone Conformation

Theoretical studies have quantified the most stable conformation of Met-Ser, finding the extended (e) backbone shape in the LB conformational range to be energetically preferred, with a relative energy of 3.12 kcal/mol [1]. This provides a precise structural baseline for molecular modeling and interaction studies.

Stable Conformation
Supporting evidence
Extended (e) backbone, 3.12 kcal/mol energy.
Defined structural baseline for in silico studies.
DFT computation; experimental validation context may vary.
Molecular Modeling Conformational Analysis DFT Structural Stability

Met-Ser Application Scenarios


hPEPT1-Targeted Prodrug Design

Researchers developing orally administered prodrugs can utilize Met-Ser as a high-affinity promoiety. Its Km of 0.20 mM for hPEPT1-mediated transport [1] is nearly 5-fold lower than that of Gly-Ser, suggesting it can more effectively facilitate the intestinal absorption of conjugated, poorly permeable active pharmaceutical ingredients. This is a key application area, as evidenced by its evaluation as a promoiety [1].

ACE Inhibition in Hypertension Research

Met-Ser is a validated tool for studying ACE inhibition in vitro. Its documented ability to inhibit ACE enzyme activity [1] and its inclusion in a patent for sulfur-containing dipeptides with antihypertensive applications supports its use in biochemical assays designed to understand blood pressure regulation mechanisms or to screen for novel ACE modulators.

Structural Biology and Computational Modeling

Met-Ser's well-characterized conformational properties, including its most stable extended backbone conformation with a defined energy of 3.12 kcal/mol [1], make it an ideal model compound for computational chemistry. It can serve as a building block in molecular dynamics simulations, protein-ligand docking studies, and for validating computational methods in peptide conformation analysis.

Application
Selection Property
Validation Focus
hPEPT1 Prodrug Design
Transporter affinity context
Km validation in target expression system
ACE Hypertension Research
Reported enzyme inhibition
In vitro ACE activity assay confirmation
Computational Modeling
Conformational stability baseline
Energy profile and geometry review
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